molecular formula C56H79N17O14S3 B589719 biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 CAS No. 126703-17-1

biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2

Cat. No. B589719
CAS RN: 126703-17-1
M. Wt: 1310.533
InChI Key: ZUZHUMDKTQKGHR-CTFJXVPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2, also known as Biotinyl-GRGDS peptide, is a peptide sequence that has gained significant attention in scientific research due to its potential applications in various fields. This peptide sequence is composed of ten amino acids and has a biotinyl group attached to its N-terminus.

Scientific Research Applications

Biotinylation in Peptide Research

Biotinylation Techniques and Applications : Biotinylation of peptides, such as the enkephalin-containing heptapeptide described by Basak et al. (1994), involves attaching a biotin moiety to peptides via various spacer arms. This modification is crucial for enhancing peptide interaction with avidin, allowing for applications in affinity chromatography, imaging, and as substrates in enzymatic reactions. The study highlights the synthesis of biotinylated derivatives of peptides and their comparative binding studies towards avidin, showcasing the utility of biotinylated peptides in biochemical assays and therapeutic research (Basak, Jean, Dugas, & Lazure, 1994).

Peptide Sequence and Structure Analysis

Peptide Sequencing and Structural Insights : The detailed amino acid sequences of various peptides and proteins, as analyzed in numerous studies, lay the groundwork for understanding the structure-function relationships crucial in drug design and therapeutic applications. For example, the complete amino acid sequence determination of human plasma prealbumin by Kanda et al. (1974) provides insights into the protein's role in vitamin A transport and thyroid hormone binding. Such comprehensive sequence analyses are fundamental in identifying active sites and designing peptide-based drugs (Kanda, Goodman, Canfield, & Morgan, 1974).

Novel Peptide Discoveries

Discovery of Novel Peptides : The identification of novel peptides with unique sequences and bioactivities, such as the mating pheromone Er-1 from Euplotes raikovi, showcases the diversity of peptide functions. Such discoveries expand the repertoire of bioactive peptides for potential therapeutic applications. Understanding the sequences and mechanisms of these peptides can lead to the development of new drugs and treatments (Raffioni, Luporini, Chait, Disper, & Bradshaw, 1988).

properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZHUMDKTQKGHR-CTFJXVPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79N17O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2

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